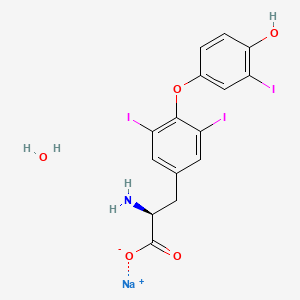

3,3',5-Triiodo-L-thyronine sodium salt hydrate

描述

3,3’,5-Triiodo-L-thyronine sodium salt hydrate is a synthetic form of the thyroid hormone triiodothyronine (T3). It is an active thyroid hormone that plays a crucial role in regulating various metabolic processes, including protein synthesis, cholesterol breakdown, and embryonic development . This compound is commonly used in scientific research and medical applications due to its ability to mimic the natural hormone’s effects on cellular metabolism and differentiation .

准备方法

Synthetic Routes and Reaction Conditions

3,3’,5-Triiodo-L-thyronine sodium salt hydrate is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of L-tyrosine, followed by coupling with another iodinated phenol derivative. The final product is then converted to its sodium salt form and hydrated .

Industrial Production Methods

In industrial settings, the production of 3,3’,5-Triiodo-L-thyronine sodium salt hydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

化学反应分析

Metabolic Transformations

T3 undergoes further peripheral metabolism to regulate its activity and clearance:

Reverse T3 (rT3) Formation

Inactive rT3 is generated via inner-ring deiodination by 5-deiodinase (Type III) , a process upregulated in hyperthyroidism or critical illness :

Amino Acid Conjugation

T3 is conjugated via glucuronidation or sulfation to enhance water solubility for renal excretion :

| Conjugation Type | Enzyme | Site of Action | Excretion Route |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Liver | Bile/Feces |

| Sulfation | Sulfotransferases (SULT) | Liver, kidney | Urine |

Solubility and Stability

-

Solvents : Soluble in DMSO (1 mg/mL), methanol, and NaOH; sparingly soluble in water .

-

Degradation : Light-sensitive; decomposes at temperatures >236°C .

Oxidative Reactions

Under strong oxidizing conditions, T3 releases iodine and forms thyronine derivatives , though such reactions are not biologically significant .

Interaction with Receptors

T3 binds nuclear thyroid hormone receptors (TRα/TRβ) to modulate gene expression. The binding involves:

-

Receptor dimerization with retinoid X receptor (RXR).

-

DNA recognition at thyroid hormone response elements (TREs) .

| Receptor Subtype | Affinity (Kd) | Primary Target Genes |

|---|---|---|

| TRα | 2.3 nM | Cardiac myosin, Na+/K+ ATPase |

| TRβ | 2.3 nM | LDL receptor, malic enzyme |

Comparative Reactivity with Structural Analogs

T3’s reactivity differs from related iodothyronines due to its three iodine atoms:

| Compound | Iodine Positions | Biological Activity |

|---|---|---|

| T3 | 3, 3', 5' | High (agonist) |

| T4 | 3, 5, 3', 5' | Prohormone |

| 3,5-T2 | 3, 5 | Low |

科学研究应用

3,3',5-Triiodo-L-thyronine sodium salt hydrate is a thyroid hormone salt that is converted from thyroxine via deiodination . It binds to thyroid hormone receptors TRα and TRβ and is important for cell growth and differentiation .

Scientific Research Applications

This compound has several applications in scientific research:

- Cell Differentiation It promotes pancreatic β cell differentiation from human pluripotent stem cells .

- Cancer Research It inhibits the proliferation of pancreatic adenocarcinoma . T(3) can reduce the cell growth of human pancreatic duct cell lines and increase the effect of chemotherapeutic drugs at conventional concentrations . T(3) in combination with low doses of gemcitabine and cisplatin can potentiate the cytotoxic action of these chemotherapic drugs .

- Inhibition of Leucine Transport 3,3',5-Triiodo-L-thyronine inhibits leucine transport by pituitary cells .

Effects on Na+-K+-ATPase Activity

- L-triiodothyronine (T3) is distributed, concentrated, and metabolized in the synaptosomal fraction of adult rat cerebral .

- In vitro addition of T3 inhibits Na+-K+-ATPase activity in a dose-dependent manner . T4 has a similar inhibitory effect on Na+-K+-ATPase activity, while T2 has minimal effects .

- The inhibitory action of ISO on the Na+-K+-ATPase activity was counteracted by PROP, whereas PROP could not block T3-mediated inhibition of the enzyme activity . Instead PROP potentiated the T3-mediated inhibition of the enzyme activity in a dose-dependent manner .

- Sodium orthovanadate enhances the inhibitory effect of T3 on Na+-K+-ATPase activity in a dose-dependent way .

Solubility

作用机制

3,3’,5-Triiodo-L-thyronine sodium salt hydrate exerts its effects by binding to thyroid hormone receptors in the cell nucleus. This binding initiates a cascade of molecular events that regulate gene expression and protein synthesis. The compound influences various metabolic pathways, including those involved in energy production, lipid metabolism, and growth . The interaction with nonhistone proteins in the chromatin is crucial for its thyroid hormone activity .

相似化合物的比较

Similar Compounds

Thyroxine (T4): A precursor to triiodothyronine, less active but more abundant in the bloodstream.

Liothyronine: Another synthetic form of triiodothyronine, similar in structure and function to 3,3’,5-Triiodo-L-thyronine sodium salt hydrate.

Uniqueness

3,3’,5-Triiodo-L-thyronine sodium salt hydrate is unique due to its high potency and rapid onset of action compared to thyroxine. It is more effective in regulating metabolic processes at the cellular level, making it a valuable tool in both research and clinical settings .

生物活性

3,3',5-Triiodo-L-thyronine sodium salt hydrate, commonly known as Liothyronine (T3), is a potent thyroid hormone that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

Chemical Structure:

- Molecular Formula: C₁₅H₁₁I₃NNaO₄

- CAS Number: 345957-19-9

- Molecular Weight: 673.0 g/mol

Liothyronine is synthesized from thyroxine (T4) through deiodination and acts primarily by binding to thyroid hormone receptors (TRs), specifically TRα and TRβ. The binding affinity for these receptors is notably high, with dissociation constants (Kd) reported at approximately 0.06 nM for both receptors . This interaction initiates a cascade of genomic and non-genomic effects that regulate various physiological functions.

Biological Activities

- Metabolic Regulation:

- Cell Differentiation:

- Hematopoiesis:

- Cancer Research:

Table 1: Summary of Biological Activities of T3

Case Studies

Case Study 1: Impact on Hematopoiesis

In a controlled laboratory setting, human CD34(+) progenitor cells were treated with varying concentrations of T3. The results indicated enhanced clonogenic growth in response to T3 exposure, highlighting its role in hematopoietic regulation .

Case Study 2: Cancer Cell Proliferation

A study focusing on pancreatic adenocarcinoma revealed that treatment with T3 led to a significant reduction in cell viability and proliferation rates. The mechanism was attributed to the induction of apoptosis pathways mediated by T3's interaction with TRs .

属性

IUPAC Name |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.Na.H2O/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-4,6,12,20H,5,19H2,(H,21,22);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJMZGKFAPCCR-LTCKWSDVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I3NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。